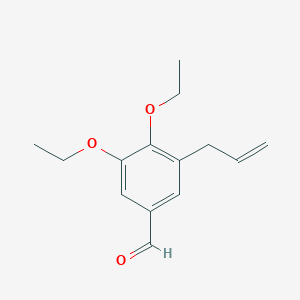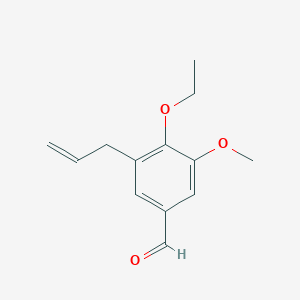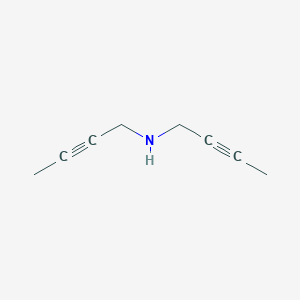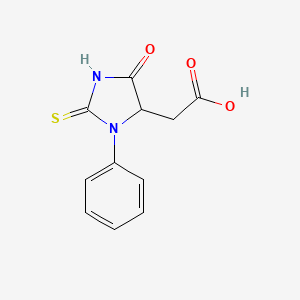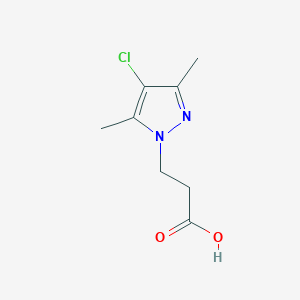
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and medicine.
Synthesis Analysis
The synthesis of pyrazole derivatives can involve multiple steps, including amidization, diazanyl substitution, cyclocondensation, and hydrolysis. For instance, the synthesis of related compounds such as 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylpicolinamide and 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl) picolinic acid starts with 3,6-dichloro-pyridine-2-methane acid as the starting material . Another example is the synthesis of 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds, which are prepared through a series of reactions starting from 2,3-dichloropyridine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic techniques. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined to crystallize in the triclinic space group with specific cell parameters . Quantum chemical methods, such as DFT calculations, are also used to examine the structure and predict vibrational frequencies, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acyl chlorination and amidation, as part of their synthesis process. For example, 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds are synthesized by acyl chlorination with thionyl chloride followed by amidation with cyclic amine . These reactions are crucial for introducing different functional groups and modifying the chemical structure to achieve desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as HOMO-LUMO energy gap, molecular electrostatic potential map, and thermodynamic properties, can be investigated using theoretical methods like DFT calculations at the B3LYP/6-31G(d,p) level of theory . These properties are important for understanding the reactivity and stability of the compounds. Additionally, the crystal packing and hydrogen bonding patterns in the solid state can be studied to gain insights into the intermolecular interactions that influence the compound's properties .
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related pyrazolyl propionic acid compounds demonstrates regiospecific reactions, which necessitate the use of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
- In the development of tripodal N, N, O ligands, similar compounds have been used to form complexes with manganese and rhenium, illustrating the compound's versatility in creating various metal complexes (Peters et al., 2009).
Luminescence and Spectroscopy
- Research on pyrazole derivatives, including compounds similar to 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid, has led to the development of luminescent complexes with terbium(III) and europium(III). These studies are significant for their insights into the luminescence properties of these complexes (Hu et al., 2010).
Antioxidant Properties and Chemical Reactions
- Pyrazole derivatives have been studied using pulse radiolysis techniques, revealing insights into their one-electron redox reactions and potential antioxidant activity (Barik et al., 2014).
Corrosion Inhibition
- Studies on similar pyrazole compounds have shown their effectiveness as corrosion inhibitors for steel in acidic solutions, which can be applicable in industrial settings (Bouklah et al., 2005).
Crystallography and Drug Design
- Crystal structure analyses of related pyrazole compounds provide valuable data for understanding molecular interactions and designing new drugs or materials (Meskini et al., 2011).
Bioactivity and Electrochemistry
- The synthesis and characterization of complexes based on pyrazole ligands, including studies on their antibacterial activities and electrochemical properties, offer insights into potential applications in medicine and materials science (Hu et al., 2010).
properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXGMGAXXOOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390186 |
Source


|
| Record name | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid | |
CAS RN |
890597-34-9 |
Source


|
| Record name | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

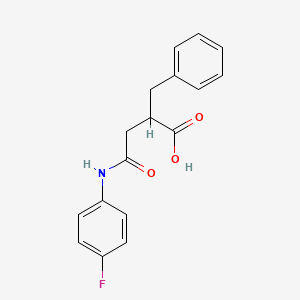

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
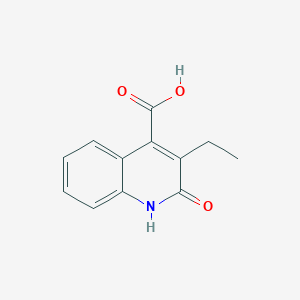
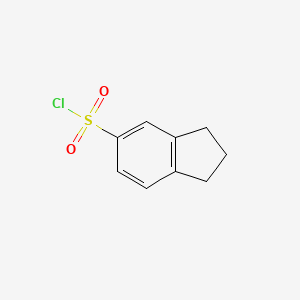
![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)
![ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B1335094.png)
